molecular formula C19H24N10O2S7 B11093654 2,2'-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diyldisulfanediyl)bis{N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}

2,2'-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diyldisulfanediyl)bis{N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}

Cat. No.: B11093654
M. Wt: 648.9 g/mol
InChI Key: FTGLOKWAISJCBV-UHFFFAOYSA-N
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Description

2,2’-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diyldisulfanediyl)bis{N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} is a complex heterocyclic compound that combines triazole and thiadiazole moieties. These structures are known for their diverse pharmacological activities and are often used in drug design and development due to their ability to interact with various biological targets .

Preparation Methods

The synthesis of 2,2’-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diyldisulfanediyl)bis{N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide} involves multiple steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, piperidine, and ortho esters . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with bromine can lead to the formation of brominated derivatives, while reactions with piperidine can result in the formation of substituted triazolothiadiazine derivatives .

Properties

Molecular Formula

C19H24N10O2S7

Molecular Weight

648.9 g/mol

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-[2-[(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H24N10O2S7/c1-3-5-7-32-17-26-22-13(36-17)20-11(30)9-34-15-24-25-16-29(15)28-19(38-16)35-10-12(31)21-14-23-27-18(37-14)33-8-6-4-2/h3-10H2,1-2H3,(H,20,22,30)(H,21,23,31)

InChI Key

FTGLOKWAISJCBV-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(S3)SCC(=O)NC4=NN=C(S4)SCCCC

Origin of Product

United States

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